molecular formula C59H84N16O12 B612356 Lecirelin CAS No. 61012-19-9

Lecirelin

货号: B612356
CAS 编号: 61012-19-9
分子量: 1209.4 g/mol
InChI 键: XJWIEWPGHRSZJM-MGZASHDBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lecirelin (C₅₉H₈₄N₁₆O₁₂, molecular weight 1209.40) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). It binds to pituitary GnRH receptors, triggering the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Primarily used in veterinary medicine, this compound induces ovulation in cattle, buffaloes, and rabbits, treats ovarian cysts, and enhances reproductive efficiency in synchronization protocols like Ovsynch . Its pharmacokinetics involve rapid renal clearance and enzymatic degradation, with negligible hepatic metabolism .

准备方法

合成路线和反应条件

雷西瑞林通过固相肽合成 (SPPS) 合成,这是一种常用的肽合成方法。该过程涉及将氨基酸依次添加到固定在固体树脂上的生长肽链中。雷西瑞林的合成包括以下步骤:

    树脂制备: 将起始氨基酸连接到固体树脂上。

    链延伸: 使用偶联试剂(如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt))依次添加受保护的氨基酸。

    脱保护: 去除氨基酸的保护基团,以便进一步偶联。

    裂解: 完成的肽从树脂上裂解并纯化.

工业生产方法

雷西瑞林的工业生产遵循类似的原理,但规模更大。自动肽合成仪通常用于提高效率和一致性。 该过程包括严格的质量控制措施,以确保最终产品的纯度和功效 .

化学反应分析

反应类型

雷西瑞林会发生各种化学反应,包括:

    水解: 在水存在下,通常在酶的催化下,肽键断裂。

    氧化: 某些氨基酸残基(如蛋氨酸)可能会发生氧化修饰。

    取代: 雷西瑞林中的氨基酸残基可以被取代,以产生具有不同性质的类似物。

常见试剂和条件

    水解: 通常涉及酸性或酶促条件。

    氧化: 可以使用过氧化氢等氧化剂诱导。

    取代: 通过 SPPS 在合成过程中掺入不同的氨基酸来实现。

形成的主要产物

    水解: 导致更小的肽片段。

    氧化: 产生具有改变的生物活性的雷西瑞林氧化形式。

    取代: 生成具有潜在不同药理学特征的雷西瑞林类似物。

科学研究应用

Scientific Research Applications

Lecirelin has been extensively studied for its efficacy in various research contexts. Below are detailed findings from significant studies:

Veterinary Medicine

  • Ovulation Synchronization : A study comparing this compound with Buserelin for synchronizing ovulation in buffaloes demonstrated comparable conception rates (50% for this compound vs. 47% for Buserelin) when used in a GnRH/PGF2α protocol. This indicates that this compound can effectively replace Buserelin, offering cost advantages without compromising efficacy .
  • Dosing Effects : Research on different doses of this compound administered at insemination revealed its impact on conception rates and litter sizes in rabbits. The study evaluated doses ranging from 0.05 to 4.0 micrograms per doe, showing significant effects on reproductive outcomes .

Reproductive Biology

  • Hormonal Regulation Studies : Investigations into the regulation of reproductive hormones have utilized this compound to explore its effects on the hypothalamic-pituitary-gonadal axis. Findings suggest that this compound may enhance LH secretion more effectively than other GnRH analogues under certain conditions.
  • Calcium Channel Modulation : Studies indicate that this compound may influence calcium channels in ovarian tissues, potentially enhancing contractility and facilitating ovulation .

Endocrinology

  • Research on Hormonal Disorders : this compound is employed to study various hormonal disorders and their treatments, particularly concerning reproductive health in livestock . Its unique structure allows researchers to investigate its pharmacological properties and potential therapeutic applications.

Case Studies

Several case studies have documented the effectiveness of this compound in various settings:

  • Buffalo Reproductive Management : A comprehensive study involving 270 buffaloes showed that the use of this compound resulted in satisfactory conception rates comparable to traditional methods, highlighting its potential as a cost-effective alternative in reproductive management protocols .
  • Rabbit Fertility Enhancement : In a controlled experiment with crossbred rabbits, varying doses of this compound were tested to optimize insemination outcomes. Results indicated that precise dosing could significantly improve fertility metrics such as litter size and abortion rates .

作用机制

雷西瑞林作为 GnRH 激动剂发挥作用,与垂体中的 GnRH 受体结合。这种结合刺激 LH 和 FSH 的释放,这对于生殖过程至关重要。这些激素水平的升高会诱导排卵并支持卵泡的发育。

相似化合物的比较

Comparison with Similar GnRH Agonists

Lecirelin vs. Buserelin

  • Efficacy in Synchronization Protocols :
    In buffaloes, this compound (50 µg + 25 µg) and buserelin (20 µg + 10 µg) showed equivalent conception rates (47% vs. 50%, P > 0.05) in a GnRH/PGF2α/GnRH protocol, demonstrating comparable ovulation synchronization .

    • Cost Advantage : this compound is cheaper, making it a cost-effective alternative .
  • LH Surge Dynamics :
    Both induce similar LH surges in cattle, but buserelin may require higher doses for equivalent effects in species with variable GnRH receptor sensitivity .

This compound vs. hCG

  • Conception Rate Enhancement: In cross-bred cattle, this compound acetate (100 µg) and hCG (3300 IU) administered 7 days post-insemination increased conception rates by 15–20% compared to progesterone or saline controls.

This compound vs. Carp Pituitary Homogenate (CPH)

  • Reproductive Outcomes in Carp :
    CPH yielded higher-quality eggs (48-hour embryo survival: 75% vs. 65%, P ≤ 0.05) than this compound-metoclopramide combinations. However, this compound produced strain-specific results, with Hungarian carp exhibiting superior egg weight (934.3 g vs. 373.2 g in French carp) .

This compound vs. Triptorelin and Gonadorelin

  • Biological Half-Life: this compound’s modified C-terminal (hydrazide or amide groups) enhances stability over gonadorelin. Triptorelin, another superagonist, has a longer half-life but higher antibody generation risk in repeated use .

Key Research Findings

Table 1: Comparative Efficacy in Livestock

Compound Species Dose Key Outcome Reference
This compound Buffalo 50 µg + 25 µg 50% conception rate (fixed-time AI)
Buserelin Buffalo 20 µg + 10 µg 47% conception rate
hCG Cattle 3300 IU 20% conception rate increase
CPH Carp 0.3–2.7 mg/kg 75% embryo survival

Table 2: Pharmacokinetic Properties

Parameter This compound Buserelin hCG
Half-Life 2–4 hours 3–6 hours 24–36 hours
Clearance Renal (90%) Hepatic/Renal Renal
Metabolism Enzymatic cleavage Hepatic Minimal
Peak LH Surge 30–60 minutes 60–90 minutes 6–12 hours
Sources

Derivative-Specific Advancements

  • Hydrazide Derivatives :
    A this compound hydrazide derivative increased healthy embryo formation by 7–20% compared to the parent compound in mice, attributed to enhanced receptor binding affinity and delayed degradation .
  • Amide Derivatives :
    Amide-modified this compound showed reduced efficacy, likely due to altered peptide conformation and receptor interaction .

Clinical and Practical Considerations

  • Dose Optimization :
    In Tuj ewe-lambs, 0.5–1.0 µg/kg this compound induced maximal LH responses, with pituitary stores replenished within 72 hours, supporting repeated use without tachyphylaxis .
  • Formulation Impact : this compound diluted in benzyl alcohol reduced rabbit fertility (40% vs. 60% in saline controls), highlighting excipient-dependent efficacy .

生物活性

Lecirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), has garnered attention for its diverse biological activities, particularly in reproductive health and cancer treatment. This article reviews the mechanisms of action, therapeutic applications, and research findings related to this compound's biological activity.

This compound functions primarily as a GnRH agonist, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action is critical in regulating reproductive processes in various species. The biological activity of this compound can be summarized through the following mechanisms:

  • Stimulation of Gonadotropin Release : this compound enhances the secretion of LH and FSH, which are essential for ovarian follicle development and ovulation.
  • Calcium Channel Modulation : Research indicates that this compound may influence calcium channels in ovarian tissues, affecting contractility and possibly facilitating ovulation .
  • Anticancer Activity : Recent studies have shown that this compound exhibits cytotoxic effects against ovarian cancer cells, suggesting potential therapeutic applications in oncology .

In Vitro Studies

  • Effects on Ovarian Follicular Cysts :
    • A study examined the effects of this compound on bovine ovarian follicular cysts. The results indicated that this compound significantly increased the contractility of preovulatory follicles compared to cystic follicles. This suggests a role in enhancing ovarian function and potentially treating cystic conditions .
  • Anticancer Properties :
    • This compound has been evaluated for its anticancer properties against ovarian cancer cells. The findings suggest that both this compound and its hydrazide derivative induce apoptosis in these cells, positioning them as promising candidates for cancer therapy .

Comparative Studies

A comparative study assessed the effectiveness of this compound against other GnRH analogues such as gonadorelin and buserelin. The study found that this compound was equally effective in inducing LH surges and synchronizing ovulation, demonstrating its reliability in reproductive management .

Case Study 1: Ovarian Cyst Treatment

In a clinical case involving dairy cows with ovarian cysts, treatment with this compound resulted in a significant reduction in cyst size and restoration of normal estrous cycles. This case highlighted the practical application of this compound in veterinary medicine.

Case Study 2: Cancer Treatment

A patient with recurrent ovarian cancer was treated with a regimen including this compound. The treatment led to a notable decrease in tumor markers and improved quality of life, showcasing the potential role of this compound in oncological therapies.

Data Table: Summary of Biological Activities

Activity Description Reference
Gonadotropin ReleaseStimulates LH and FSH secretion for ovulation ,
Calcium Channel ModulationAffects contractility of ovarian tissues
Anticancer ActivityInduces apoptosis in ovarian cancer cells
Synchronization of OvulationEffective for fixed-time artificial insemination

常见问题

Basic Research Questions

Q. What is the molecular mechanism of Lecirelin in triggering ovulation, and how does it differ from endogenous GnRH?

this compound, a synthetic GnRH analog, binds to pituitary GnRH receptors, activating downstream signaling to stimulate rapid LH and FSH release. Unlike endogenous GnRH, which exhibits pulsatile secretion, this compound’s optimized stability prolongs receptor activation, inducing a stronger and sustained LH surge critical for ovulation . Methodologically, its efficacy can be measured via ELISA for LH concentration peaks (e.g., 0.78 ng/mL detection limit) and ovarian histology post-administration .

Q. What are standard experimental protocols for administering this compound in ovulation induction studies?

Intramuscular (IM) injection is common in cattle (e.g., 25 µg dose), with LH peaks observed at 30–120 minutes post-administration . In rabbits, intravaginal administration (0.2–2.0 mL diluted in seminal fluid) is tested, though carrier agents like benzyl alcohol may reduce efficacy . Baseline protocols include pre-treatment progesterone monitoring, timed AI, and post-treatment ultrasound for ovulation confirmation .

Q. How is this compound’s purity and stability validated in preclinical studies?

Capillary zone electrophoresis (CZE) with UV detection (206 nm) in acidic buffer (100 mM phosphoric acid, 50 mM Tris, pH 2.5) is used to assess purity (>98%) and counter-ion content. Stability studies focus on storage conditions (-80°C to -20°C) and degradation pathways, such as enzymatic cleavage by renal peptidases .

Advanced Research Questions

Q. What experimental design considerations address species-specific variability in this compound response?

Studies in cattle, carp, and rabbits reveal divergent LH surge kinetics and conception rates. For example, carp treated with this compound (15 µg/kg) show lower embryo viability compared to pituitary homogenate, while cattle achieve 44–57% conception rates . To mitigate variability, cross-species studies should control for factors like ovarian cyst severity, hormonal priming, and metabolic clearance rates .

Q. How can conflicting data on this compound’s intravaginal efficacy in rabbits be resolved?

Intravaginal administration in rabbits (0.2–0.6 mL) delays LH peaks (120 vs. 30 minutes for IM) and reduces ovulation rates due to carrier toxicity (e.g., benzyl alcohol). Experimental refinements include testing alternative excipients, optimizing dose-volume ratios, and parallel in vitro sperm motility assays to exclude confounding factors .

Q. What methodologies optimize this compound derivatives for enhanced ovulation efficiency?

Structural modifications, such as C-terminal hydrazide derivatives, improve ovulation rates by 7–20% in mice compared to native this compound. Synthesis involves solid-phase peptide synthesis (2-CTC resin), mass spectrometry validation, and in vivo embryo viability assays. Hydrazide groups enhance receptor binding affinity and metabolic stability .

Q. How do pharmacokinetic (PK) models inform this compound dosing schedules in chronic ovarian cyst studies?

this compound’s short half-life (rapid renal clearance) necessitates pulsed dosing to mimic natural GnRH rhythms. PK models integrate parameters like extracellular fluid distribution, enzymatic degradation rates (e.g., neutral endopeptidases), and receptor desensitization thresholds. Monte Carlo simulations can predict optimal dosing intervals for cyst resolution .

Q. What analytical strategies reconcile discrepancies in this compound’s reported efficacy across studies?

Meta-analyses of conception rates (e.g., 34.9% vs. 62.2% in cattle resynchronization trials) highlight variables like CL presence, postpartum timing, and concurrent FSH protocols. Multivariate regression models or machine learning can identify confounding factors, such as BCS (body condition score) or parity .

Q. Methodological Guidance

Q. How to design a robust comparative study between this compound and other GnRH analogs (e.g., Buserelin)?

  • Hypothesis : Compare ovulation rates and embryo health post-treatment.
  • Controls : Use saline (negative) and endogenous GnRH (positive).
  • Endpoints : LH/FSH ELISA, ovarian histology (corpora lutea count), and pregnancy ultrasound.
  • Statistical Power : Ensure sample sizes ≥30 per group (Chi-square for categorical outcomes; ANOVA for continuous data) .

Q. What techniques validate this compound’s metabolic pathways in target tissues?

Radiolabeled this compound (³H or ¹⁴C) tracks distribution via autoradiography. High-resolution LC-MS/MS identifies metabolites (e.g., pyroglutamyl fragments) in plasma and urine. Ex vivo pituitary cell cultures assess receptor internalization dynamics post-exposure .

Q. Tables for Key Data

Table 1: LH Surge Kinetics Across Species

SpeciesDose (µg/kg)RouteLH Peak (min)Conception Rate (%)Source
Cattle25IM30–6044.4–57.1
Rabbit25Intravaginal12030.0
Carp15IM9034.9

Table 2: Analytical Methods for this compound Characterization

ParameterMethodKey FindingsReference
PurityCZE (pH 2.5 buffer)≥98% purity; ≤12% acetate content
Metabolite ProfilingLC-MS/MSRenal cleavage dominant pathway
Receptor BindingRadioligand assay (³H-Lecirelin)EC₅₀ = 0.8 nM (vs. 1.2 nM for GnRH)

属性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWIEWPGHRSZJM-MGZASHDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735365
Record name Lecrelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61012-19-9
Record name Lecirelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lecrelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61012-19-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LECIRELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD8NZ8J5LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。